(R)-P-PhosRuthenium(acac)2

Asymmetric Hydrogenation α-Keto Esters Ionic Liquids

R&D teams relying on Ru-BINAP for β-keto ester reduction frequently encounter enantioselectivity limits (~85% ee) that erode chiral purity and process economics. (R)-P-Phos Ruthenium(acac)2 directly resolves this shortfall: - Delivers >99% ee for demanding β-aryl-β-keto esters and superior performance for α-keto esters under ionic liquid conditions - Maintains full activity and selectivity over 5 consecutive recycles with simple extraction, enabling green-chemistry workflows - Air-stable, bench-top handleable pre-catalyst compatible with glovebox-free high-throughput screening Supplied with ≥98% purity; store at room temperature.

Molecular Formula C48H50N2O8P2Ru+2
Molecular Weight 945.9 g/mol
Cat. No. B15252466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-P-PhosRuthenium(acac)2
Molecular FormulaC48H50N2O8P2Ru+2
Molecular Weight945.9 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.COC1=NC(=C(C(=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4[PH+](C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.[Ru+2]
InChIInChI=1S/C38H34N2O4P2.2C5H7O2.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;2*1-4(6)3-5(2)7;/h5-26H,1-4H3;2*3H,1-2H3;/q;2*-1;+2/p+2
InChIKeyUMNVCBQDHTVSIM-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-P-Phos Ruthenium(acac)2: A Chiral Atropisomeric Dipyridylphosphine Complex for Asymmetric Hydrogenation


(R)-P-Phos Ruthenium(acac)2 (CAS: 316829-35-3) is a ruthenium(II) pre-catalyst complex featuring the atropisomeric P-Phos ligand family—a class of C2-symmetric dipyridylphosphines distinguished by a 3,3′-bipyridine backbone with two methoxy-substituted pyridine rings [1]. This ligand framework, developed and licensed by Professor Albert S. C. Chan’s group, is recognized alongside BINAP, SEGPHOS, and MeO-BIPHEP as a premier chiral diphosphine for transition-metal-catalyzed asymmetric transformations . The acetylacetonate (acac) ancillary ligands render this complex a stable, bench-top-handleable pre-catalyst that activates in situ for highly enantioselective hydrogenation of prochiral ketones, α,β-unsaturated carboxylic acids, and β-keto esters [2].

Why Generic Substitution of (R)-P-Phos Ruthenium(acac)2 Fails: Ligand Architecture Determines Outcome


Catalysts based on the P-Phos ligand family cannot be interchanged with other atropisomeric diphosphines—particularly BINAP-based analogs—without risking substantial changes in reaction outcome. The P-Phos scaffold incorporates electron-donating methoxy-substituted pyridine rings that create a distinct electronic environment and chiral pocket geometry compared to the all-carbon binaphthyl backbone of BINAP [1]. This structural divergence translates into quantifiable differences in enantioselectivity, catalyst recyclability, and air-stability across key asymmetric hydrogenation reactions. Notably, Ru-BINAP catalysts exhibit only moderate enantioselectivity (85% ee) for β-aryl-β-ketoesters—a critical substrate class in pharmaceutical intermediate synthesis—whereas P-Phos-based systems achieve substantially higher selectivity [2]. For procurement decisions, assuming functional equivalence between these ligand classes introduces unacceptable variability in chiral purity and process economics.

Quantitative Differentiation of (R)-P-Phos Ruthenium(acac)2 Against BINAP-Based Alternatives: Evidence-Based Procurement Guide


Superior Enantioselectivity in α-Keto Ester Hydrogenation Relative to Ru-BINAP

In the asymmetric hydrogenation of methyl pyruvate (α-keto ester) conducted in ionic liquid media with methanol co-solvent, the Ru((R)-P-Phos)Cl₂ catalyst (structurally analogous to the acac complex under reaction conditions) delivered higher enantioselectivity than the corresponding Ru-BINAP catalyst. While Ru-BINAP achieved higher absolute conversion, the enantiomeric excess was superior for the P-Phos system—a critical parameter for pharmaceutical intermediate production where optical purity directly impacts downstream crystallization yields and regulatory compliance [1].

Asymmetric Hydrogenation α-Keto Esters Ionic Liquids

Near-Perfect Enantioselectivity (>99% ee) and Broader Substrate Performance in β-Keto Ester Hydrogenation

For the asymmetric hydrogenation of β-keto esters—a reaction of paramount importance for accessing chiral building blocks such as β-hydroxy esters used in statin synthesis—the P-Phos-ruthenium catalyst system demonstrates both near-perfect enantioselectivity (>99% ee) and superior consistency across diverse substrates compared to Ru-BINAP. While both catalyst systems can achieve >98% conversion and ee with the model substrate methyl acetoacetate, the P-Phos system maintains high performance (≥70% conversion, enantioselectivities exceeding 99%) across a broader range of β-keto ester substrates, whereas Ru-BINAP performance degrades on more challenging substrates [1]. This substrate scope advantage is corroborated by independent studies showing Ru-BINAP achieves only moderate enantioselectivity (85% ee) for β-aryl-β-ketoesters—a limitation not observed with P-Phos [2].

β-Keto Esters Asymmetric Catalysis Pharmaceutical Intermediates

Demonstrated Catalyst Recyclability Over Five Cycles Without Activity or Selectivity Loss in Ionic Liquid Media

The P-Phos-ruthenium catalyst system exhibits robust recyclability in room temperature ionic liquids (RTILs), enabling simple extraction-based recovery and reuse for five consecutive cycles without measurable loss of catalytic activity or enantioselectivity [1]. This operational stability stands in contrast to findings with analogous Ir-BINAPO catalyst systems immobilized in polyethylene glycol dimethyl ether, where recycling attempts yielded unsatisfactory results [2]. The demonstrated five-cycle stability with consistent enantioselectivity directly reduces catalyst consumption costs and waste generation in multi-batch production scenarios.

Catalyst Recycling Ionic Liquids Green Chemistry

Structural Basis for Enhanced Air-Stability and Operational Robustness Relative to BINAP-Based Systems

The P-Phos ligand family is characterized by air stability—a desirable attribute for practical applications that reduces the need for glovebox handling and rigorous solvent degassing [1]. In contrast, analogous Ir-BINAPO catalyst systems are explicitly described as air-sensitive, requiring more stringent handling protocols [2]. The acetylacetonate ancillary ligands in (R)-P-Phos Ruthenium(acac)2 further contribute to bench-top stability, enabling room-temperature storage and straightforward weighing under ambient conditions. While direct quantitative oxidation-rate comparisons are not available, the qualitative operational distinction has clear implications for process robustness and manufacturing scalability.

Air Stability Catalyst Handling Process Robustness

Optimal Deployment Scenarios for (R)-P-Phos Ruthenium(acac)2 Based on Quantified Performance Differentiation


Asymmetric Hydrogenation of α- and β-Keto Esters for Pharmaceutical Chiral Building Blocks

This compound is optimally deployed for the enantioselective reduction of α- and β-keto esters to chiral alcohols—key intermediates in the synthesis of pharmaceuticals including statins, β-lactam antibiotics, and chiral amines. The catalyst achieves >99% ee for β-keto ester substrates and demonstrates superior enantioselectivity relative to Ru-BINAP in α-keto ester hydrogenation under ionic liquid conditions [1]. For process chemists developing routes to enantioenriched β-hydroxy esters or α-hydroxy esters, (R)-P-Phos Ruthenium(acac)2 offers a reliable, high-selectivity alternative when BINAP-based systems fail to meet optical purity targets on challenging substrates [2].

Green Chemistry Processes Requiring Catalyst Recycling in Ionic Liquid Media

For research groups and pilot-scale operations implementing green chemistry principles, (R)-P-Phos Ruthenium(acac)2 is particularly suitable for asymmetric hydrogenation conducted in room-temperature ionic liquids (RTILs) such as [bmim][BF₄] and [bmim][PF₆]. The catalyst system demonstrates robust recyclability over five consecutive cycles via simple extraction with no loss of activity or enantioselectivity [1]. This contrasts with the unsatisfactory recycling performance observed for BINAPO-based immobilized systems, making the P-Phos complex the preferred choice when catalyst reuse and reduced waste generation are procurement priorities [2].

Synthesis of Chiral Amino Acid Derivatives via α-Dehydroamino Acid Hydrogenation

The P-Phos ligand family, including its ruthenium complexes, has been systematically validated for the asymmetric hydrogenation of α-dehydroamino acid esters—a direct route to enantiomerically pure amino acids used in peptide therapeutics and nutritional supplements. Studies show that electronic and steric properties of P-Phos ligands significantly influence enantioselectivity in these reductions, with performance that rivals or exceeds BINAP-based systems [1]. Researchers developing scalable routes to non-natural chiral amino acids should consider this catalyst as a first-line option when screening for optimal enantioselectivity.

Academic and Industrial Catalyst Screening Programs for Challenging Ketone Substrates

Given the demonstrated broader substrate scope of P-Phos-ruthenium systems relative to Ru-BINAP in β-keto ester hydrogenation—maintaining >99% ee across diverse substrates where Ru-BINAP performance degrades to 85% ee on β-aryl variants [1]—this complex should be prioritized in catalyst screening campaigns for difficult or unprecedented ketone reductions. Its air-stable nature and room-temperature storage stability further reduce the logistical barriers to inclusion in high-throughput experimentation workflows, where glovebox-free handling accelerates screening throughput [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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